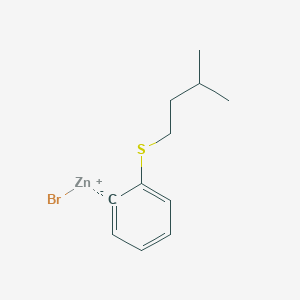
1-(2-Chloroethyl)-5-methylindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-5-methylindoline-2,3-dione is a chemical compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(2-Chloroethyl)-5-methylindoline-2,3-dione typically involves the reaction of 5-methylindoline-2,3-dione with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-5-methylindoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This compound may also interfere with cellular pathways, affecting processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-5-methylindoline-2,3-dione can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another nitrosourea derivative with anticancer properties.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea: Similar in structure and used in cancer treatment. These compounds share structural similarities but differ in their specific applications and biological activities. The uniqueness of this compound lies in its indoline core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10ClNO2 |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-5-methylindole-2,3-dione |
InChI |
InChI=1S/C11H10ClNO2/c1-7-2-3-9-8(6-7)10(14)11(15)13(9)5-4-12/h2-3,6H,4-5H2,1H3 |
Clé InChI |
FHTIEEPRGXDGFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)
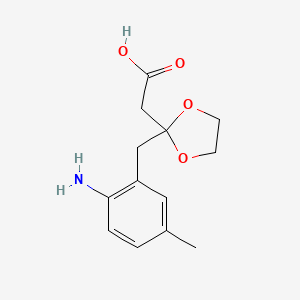


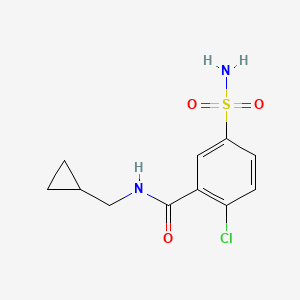
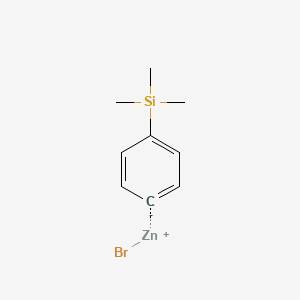
![3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B14899077.png)


![5-Bromo-1H-imidazo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B14899086.png)
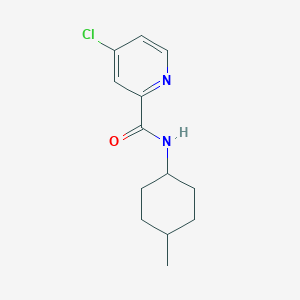
![4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14899096.png)

